Cas no 2680722-69-2 (3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid)
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2680722-69-2
- 3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
- EN300-28280580
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- Inchi: 1S/C13H13N3O3/c1-8-6-14-16(7-8)12-4-3-10(13(18)19)5-11(12)15-9(2)17/h3-7H,1-2H3,(H,15,17)(H,18,19)
- InChI Key: IAIPMQGVXRPESP-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=C(C=1)NC(C)=O)N1C=C(C)C=N1)=O
Computed Properties
- Exact Mass: 259.09569129g/mol
- Monoisotopic Mass: 259.09569129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 84.2Ų
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28280580-1g |
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid |
2680722-69-2 | 1g |
$1086.0 | 2023-09-09 | ||
| Enamine | EN300-28280580-5g |
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid |
2680722-69-2 | 5g |
$3147.0 | 2023-09-09 | ||
| Enamine | EN300-28280580-10g |
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid |
2680722-69-2 | 10g |
$4667.0 | 2023-09-09 | ||
| Enamine | EN300-28280580-0.05g |
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid |
2680722-69-2 | 95.0% | 0.05g |
$912.0 | 2025-03-19 | |
| Enamine | EN300-28280580-0.1g |
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid |
2680722-69-2 | 95.0% | 0.1g |
$956.0 | 2025-03-19 | |
| Enamine | EN300-28280580-0.25g |
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid |
2680722-69-2 | 95.0% | 0.25g |
$999.0 | 2025-03-19 | |
| Enamine | EN300-28280580-0.5g |
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid |
2680722-69-2 | 95.0% | 0.5g |
$1043.0 | 2025-03-19 | |
| Enamine | EN300-28280580-1.0g |
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid |
2680722-69-2 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
| Enamine | EN300-28280580-2.5g |
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid |
2680722-69-2 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
| Enamine | EN300-28280580-5.0g |
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid |
2680722-69-2 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 |
3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid
Exploring the Potential of 3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid (CAS No. 2680722-69-2) in Modern Research
In the rapidly evolving field of pharmaceutical and chemical research, 3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid (CAS No. 2680722-69-2) has emerged as a compound of significant interest. This benzoic acid derivative, characterized by its unique pyrazole and acetamido functional groups, offers a versatile scaffold for drug discovery and material science applications. Researchers are increasingly focusing on its potential as a building block for small molecule inhibitors, bioconjugation, and targeted drug delivery systems.
The structural features of 3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid make it particularly valuable in medicinal chemistry. The presence of the 4-methyl-1H-pyrazol-1-yl moiety enhances its binding affinity to various biological targets, while the carboxylic acid group allows for further derivatization. Recent studies highlight its role in designing kinase inhibitors, a hot topic in oncology research, where precision therapeutics are in high demand. This aligns with the growing trend of personalized medicine and AI-driven drug design, which dominate current scientific discourse.
From a synthetic perspective, CAS No. 2680722-69-2 is often discussed in forums exploring green chemistry and sustainable synthesis. Its moderate solubility in organic solvents and stability under physiological conditions make it a candidate for flow chemistry applications, a technique gaining traction for reducing waste and improving efficiency. Laboratories are also investigating its compatibility with microwave-assisted synthesis, another trending methodology that accelerates reaction times.
Beyond pharmaceuticals, 3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid has potential in material science. Its aromatic core and functional groups enable its use in designing metal-organic frameworks (MOFs) and polymeric materials with tailored properties. This intersects with the surge in interest around smart materials for environmental remediation and energy storage—topics frequently searched in academic and industrial circles.
Quality control and analytical characterization of CAS No. 2680722-69-2 are critical for reproducibility. Advanced techniques like HPLC-MS and NMR spectroscopy are routinely employed to verify its purity, a concern often raised in online discussions about research-grade chemicals. Suppliers emphasizing batch-to-batch consistency and certificates of analysis (CoA) tend to rank higher in search engine results, reflecting user priorities.
In summary, 3-acetamido-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid represents a multifaceted compound bridging gaps between drug development, sustainable chemistry, and advanced materials. Its relevance to contemporary research themes—such as cancer therapeutics, green synthesis, and nanotechnology—ensures its continued prominence in scientific literature and patent filings. As interdisciplinary collaborations grow, so too will the innovative applications of this promising molecule.
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